1-(Bromomethyl)-2,3-dimethylbenzene
Description
1-(Bromomethyl)-2,3-dimethylbenzene (CAS: 81093-21-2) is an aromatic brominated compound characterized by a benzene ring substituted with a bromomethyl group and two methyl groups at the 2- and 3-positions. It is commonly used in organic synthesis as an alkylating agent or intermediate for pharmaceuticals and polymers. Synonyms include 3-bromo-1,2-dimethylbenzene and 2,3-dimethylbromobenzene . Its hazards include toxicity via inhalation, skin contact, and ingestion, necessitating strict safety protocols during handling .
Properties
IUPAC Name |
1-(bromomethyl)-2,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYRPPWFKLXRQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CBr)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146321 | |
| Record name | Benzene, (bromomethyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104155-11-5, 81093-21-2 | |
| Record name | Benzene, (bromomethyl)dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (bromomethyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-2,3-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Positional Isomers
- 1-(Bromomethyl)-3,5-dimethylbenzene (CAS: 27129-86-8): This positional isomer has bromomethyl and methyl groups at the 1-, 3-, and 5-positions.
2-(Bromomethyl)-1,3,5-trimethylbenzene (CAS: 4761-00-6) :
The additional methyl group at the 5-position increases steric bulk, which may lower reactivity in coupling reactions but improve stability in acidic conditions .
Halogen-Substituted Analogues
1-(Chloromethyl)-2,3-dimethylbenzene :
Chlorine’s lower electronegativity compared to bromine results in weaker C–X bond polarization, reducing its efficiency in SN2 reactions. However, it may offer cost advantages in large-scale syntheses .1-(Dibromomethyl)-2-(bromomethyl)-4,5-dinitrobenzene (Compound 151) :
The presence of nitro groups and multiple bromine atoms significantly alters electronic properties, as evidenced by distinct NMR shifts (e.g., 8.49 ppm for aromatic protons in ¹H-NMR) compared to the simpler 2,3-dimethyl derivative .
NMR Spectroscopic Comparison
1-(Bromomethyl)-2,3-dimethylbenzene :
Expected ¹H-NMR signals include aromatic protons near 6.6–7.2 ppm (split due to ortho-substitution) and bromomethyl CH2 at ~4.5 ppm. ¹³C-NMR would show quaternary carbons near 138–140 ppm and bromomethyl carbon at ~30–35 ppm .1-(Chloromethyl)-3,5-dimethylbenzene :
Exhibits ¹H-NMR peaks at 6.68–6.75 ppm (aromatic CH), 4.15 ppm (CH2Cl), and 2.04 ppm (CH3). ¹³C-NMR signals include benzylic CH3 at 21.65 ppm and CH2Cl at 46.97 ppm . The bromo analogue’s CH2Br group is expected downfield (~4.5–5.0 ppm in ¹H-NMR) due to bromine’s stronger deshielding effect.
Industrial and Research Utility
- Pharmaceutical Intermediates: Bromomethyl aromatics are precursors to bioactive molecules. For instance, 1-(bromomethyl)-2,3-dimethylbenzene could serve as a scaffold for anti-cancer agents, similar to derivatives like 2,3-bis(bromomethyl)-quinoxaline (Compound 156), which is synthesized in 54% yield via silica gel purification .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | CAS Number | Molecular Weight | Key NMR Shifts (¹H/¹³C) | Reactivity in SN2 (Relative) |
|---|---|---|---|---|
| 1-(Bromomethyl)-2,3-dimethylbenzene | 81093-21-2 | 213.08 g/mol | CH2Br: ~4.5 ppm; Ar-CH3: ~2.1 ppm | High |
| 1-(Bromomethyl)-3,5-dimethylbenzene | 27129-86-8 | 213.08 g/mol | CH2Br: ~4.4 ppm; Ar-CH3: ~2.0 ppm | Moderate |
| 1-(Chloromethyl)-3,5-dimethylbenzene | – | 168.66 g/mol | CH2Cl: 4.15 ppm; Ar-CH3: 2.04 ppm | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
